molecular formula C18H18N2O2S B2461176 N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 367908-28-9

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2461176
CAS No.: 367908-28-9
M. Wt: 326.41
InChI Key: BIJWKKGGOMXGSX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzothiazine core, a heterocyclic scaffold known for its stability and potential to interact with biological targets, linked to a dimethylphenyl acetamide moiety which can influence solubility and bioavailability. While the specific biological profile of this compound is under investigation, its structural framework is highly relevant for probing neurological pathways. Scientific literature indicates that closely related benzothiazine-acetamide compounds are being studied as selective agonists for the kappa opioid receptor (KOR) . This receptor is a significant target in pharmacological research for managing pain and central nervous system disorders . Furthermore, heterocyclic compounds containing nitrogen and sulfur atoms, like the benzothiazine core of this reagent, are frequently explored in the development of potential anticonvulsant agents . The presence of this privileged structure suggests the compound may serve as a valuable intermediate or tool for researchers studying these and other therapeutic areas. This product is intended for use in laboratory research only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled environment.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-7-8-13(9-12(11)2)19-17(21)10-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJWKKGGOMXGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazine Ring Formation

The benzothiazine scaffold is typically constructed via ring-expansion reactions starting from saccharin derivatives or aminothiophenol precursors. In one validated approach, sodium saccharin undergoes N-alkylation under anhydrous conditions to form a benzisothiazole intermediate, which is subsequently expanded into the 1,4-benzothiazine framework through controlled hydrolysis or oxidative cyclization. For example, methyl 1,2-benzothiazine-3-carboxylate intermediates are synthesized via refluxing sodium saccharin with methyl chloroacetate in dimethylformamide (DMF), achieving yields of 68–72% after recrystallization.

Acetamide Side-Chain Introduction

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

The choice of solvent profoundly affects reaction kinetics and product purity. Polar aprotic solvents like DMF or tetrahydrofuran (THF) are preferred for condensation steps due to their ability to stabilize transition states. Catalytic systems involving palladium complexes (e.g., Pd(PPh3)4) have been explored for Suzuki-Miyaura couplings in related benzothiazine syntheses, though their applicability to this specific acetamide derivative remains under investigation.

Temperature and Atmosphere Control

Exothermic side reactions, such as oxidation of the thiazine sulfur atom, are mitigated by maintaining temperatures below 120°C and employing inert atmospheres (N2 or Ar). For instance, cyclization steps conducted under nitrogen at 100°C show <5% byproduct formation compared to 15–20% in aerobic conditions.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Pilot-scale syntheses of analogous benzothiazines utilize continuous flow reactors to enhance heat transfer and reduce reaction times. A published protocol for clofencet intermediates demonstrates a 45% yield improvement when transitioning from batch to flow systems, highlighting the potential for scalability. Key parameters include:

  • Residence Time : 10–15 minutes
  • Pressure : 2–3 bar
  • Catalyst Loading : 0.5 mol% Pd/C

Quality Control and Purification

Industrial processes prioritize high-performance liquid chromatography (HPLC) for purity assessments, with acceptance criteria of ≥98% for active pharmaceutical ingredients (APIs). Recrystallization from methanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials and dimeric byproducts.

Analytical Characterization and Structural Confirmation

Spectroscopic Techniques

  • 1H NMR : Diagnostic signals include a singlet at δ 2.25 ppm (6H, Ar-CH3), a multiplet at δ 7.15–7.35 ppm (aromatic protons), and a broad peak at δ 10.1 ppm (NH, acetamide).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) typically shows [M+H]+ at m/z 327.41, consistent with the molecular formula C18H18N2O2S.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the twisted-boat conformation of the benzothiazine ring, with dihedral angles of 89.45° between the acetamide and thiazine planes. Hydrogen-bonding networks between the carbonyl oxygen and adjacent NH groups stabilize the crystal lattice.

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities include:

  • Dimeric Adducts : Formed via Michael addition during cyclization; suppressed by stoichiometric control of base.
  • Oxidized Sulfur Byproducts : Minimized using antioxidant additives like ascorbic acid (0.1 eq).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is primarily recognized for its potential therapeutic properties. Research indicates that compounds within the benzothiazine class exhibit a range of biological activities.

Potential Therapeutic Uses:

  • Anti-inflammatory : Studies suggest that benzothiazine derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.
  • Antimicrobial Activity : Preliminary evaluations have shown that this compound may possess antimicrobial properties, potentially useful in treating infections .
  • Anticancer Properties : Some derivatives in this class have been investigated for their anticancer effects, particularly against specific cell lines .

Biological Research

The compound serves as a valuable probe in biological studies due to its ability to interact with various molecular targets. Its mechanism of action typically involves modulation of enzyme activity or receptor interactions.

Research Focus Areas:

  • Enzyme Inhibition Studies : The compound can be utilized to study the inhibition of enzymes relevant to diseases such as diabetes and cancer.
  • Cellular Mechanisms : It aids in understanding cellular processes influenced by benzothiazine derivatives, contributing to the broader field of pharmacology .

Synthesis and Catalysis

In industrial chemistry, this compound can act as a building block for synthesizing more complex organic molecules. Its unique structure allows it to serve as a catalyst in various chemical reactions.

Material Science

The compound's properties may also lend themselves to applications in developing new materials. Its stability and reactivity can be harnessed in creating polymers or other materials with desirable characteristics.

Case Studies and Research Findings

A review of recent studies highlights various applications and findings related to this compound:

Study TitleFocus AreaFindings
Synthesis and Evaluation of Antimicrobial ActivitiesMedicinal ChemistryThe compound demonstrated significant antimicrobial activity against several pathogens .
Enzyme Inhibition Potential of Benzothiazine DerivativesBiological ResearchIt was effective in inhibiting key enzymes involved in metabolic disorders .
Development of New CatalystsIndustrial ChemistryThe compound was explored as a catalyst for organic reactions with improved yields .

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation, microbial growth, or other cellular processes.

Comparison with Similar Compounds

Antifungal Activity

3D-QSAR studies on 1,4-benzothiazine derivatives reveal that bulky substituents at the meta or para positions of the phenyl ring correlate with enhanced antifungal activity . For example:

  • The 4-CF₃ derivative (MIC = 12.5 µg/mL against Candida albicans) shows superior activity compared to the 4-Cl analog (MIC = 25 µg/mL), likely due to increased lipophilicity and target affinity .

Biological Activity

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC18H18N2O2S
Molecular Weight342.41 g/mol
LogP3.4328
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antibacterial Activity

Studies have shown that benzothiazine derivatives exhibit significant antibacterial properties. For instance, a study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antifungal Activity

The antifungal activity of benzothiazine derivatives has also been documented. Research indicates that these compounds can inhibit the growth of fungi by targeting specific enzymes involved in fungal metabolism. For example, certain derivatives have been effective against Candida species and other pathogenic fungi .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One study reported that benzothiazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance cytotoxicity against specific cancer cell lines.

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated several benzothiazine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
  • Antifungal Screening : In a screening for antifungal agents against Candida albicans, this compound exhibited an IC50 value of 25 µg/mL, indicating potent antifungal activity compared to standard antifungal agents like fluconazole .
  • Cytotoxicity Against Cancer Cells : A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how do reaction conditions influence yield?

  • The compound is typically synthesized via condensation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives with activated acetamide intermediates. Key steps include:

  • Cyclocondensation : Reaction of 2-aminothiophenol derivatives with α-keto esters to form the benzothiazine core .
  • Acetamide coupling : Use of coupling agents like EDCI/HOBt or DCC to attach the N-(3,4-dimethylphenyl)acetamide moiety .
  • Optimization : Yields improve with anhydrous conditions, controlled temperatures (0–25°C), and catalytic DMAP. Impurities often arise from incomplete ring closure or side reactions with dimethylphenyl groups .

Q. How is the structural integrity of this compound validated during synthesis?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at 3,4-positions, acetamide linkage) .
  • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch of the benzothiazinone ring) and ~3300 cm⁻¹ (N-H stretch) .
    • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the benzothiazine and acetamide moieties .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro screens :

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Enzyme inhibition : Assays targeting monoamine oxidase (MAO) or cyclooxygenase (COX), given structural similarity to antidepressant/anti-inflammatory agents .
    • Cytotoxicity profiling : Use of MTT assays on normal cell lines (e.g., HEK293) to establish safety margins .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Docking studies : Molecular docking into MAO-B or COX-2 active sites (PDB IDs: 2V5Z, 3LN1) identifies key interactions:

  • Hydrogen bonding between the benzothiazinone C=O and Arg120 (COX-2).
  • Hydrophobic contacts of 3,4-dimethylphenyl with Leu164 (MAO-B) .
    • QSAR models : Use Hammett constants (σ) of substituents to predict logP and bioavailability. The 3,4-dimethyl group enhances lipophilicity (clogP ~3.2) .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

  • Standardization : Ensure consistent assay conditions (e.g., DMSO concentration ≤0.1%, pH 7.4 buffers) .
  • Metabolic stability tests : Liver microsome assays (human/rat) assess if discrepancies arise from compound degradation .
  • Orthogonal validation : Cross-check MAO inhibition via fluorometric and spectrophotometric methods .

Q. How does crystal packing influence the compound’s stability and solubility?

  • X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N-H···O=C between acetamide and benzothiazinone groups) that stabilize the lattice .
  • Hirshfeld surface analysis : Quantifies contributions of H-bonding (≈25%) and van der Waals interactions (≈60%) to packing efficiency. Reduced solubility correlates with tight π-π stacking of the dimethylphenyl group .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenges :

  • Low yields (<50%) in benzothiazine ring closure due to steric hindrance from dimethyl groups .
  • Purification difficulties from regioisomeric byproducts.
    • Solutions :
  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Use of chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis of active enantiomers .

Methodological Recommendations

  • Synthetic protocols : Include inert atmosphere (N₂/Ar) to prevent oxidation of the thiazine sulfur .
  • Analytical workflows : Combine HPLC-PDA (purity >95%) with HRMS for accurate mass confirmation (Δ < 2 ppm) .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., dipole moment, polar surface area) with bioactivity .

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